4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine
Description
4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 4 with a 3-fluorobenzylthio group and at position 2 with a phenyl ring. This scaffold is of interest due to its structural similarity to bioactive molecules targeting enzymes (e.g., Bruton’s tyrosine kinase, Eis) and receptors (e.g., Toll-like receptors, adenosine receptors). The 3-fluorobenzylthio group introduces hydrophobicity and electronic effects, while the phenyl ring at position 2 may engage in π-π interactions critical for binding .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3S/c20-16-8-4-5-14(11-16)13-24-19-18-12-17(15-6-2-1-3-7-15)22-23(18)10-9-21-19/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUVOGFLFBQSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
Position 4 Modifications
- 4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine (): Substituents: 4-Methoxyphenyl at position 2, 3-fluorobenzylthio at position 3. This may influence binding affinity in targets sensitive to electron density (e.g., kinases or receptors reliant on cation-π interactions) . Molecular Weight: 365.426 g/mol (vs. 351.39 g/mol for the target compound).
- 4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (): Substituents: 4-Fluorophenyl at position 2, unsubstituted benzylthio at position 4. Key Differences: The 4-fluorophenyl group introduces para-directed electronic effects, contrasting with the meta-fluoro substitution in the target compound.
Position 2 Modifications
- Zanubrutinib (): Structure: 4-Phenoxyphenyl at position 2 of a tetrahydropyrazolo[1,5-a]pyrimidine core. The phenoxyphenyl group enhances bulkiness, which may improve selectivity in Btk inhibition compared to the target compound’s simpler phenyl group .
Core Heterocycle Modifications
Pyrazolo[1,5-a]quinoxaline Derivatives ():
- Structural Features: Replacement of the pyrazine ring with quinoxaline.
- Activity: These compounds exhibit TLR7 antagonism (IC50 = 8.2–10 µM) with alkyl chain length (4–5 carbons) optimizing activity.
Pyrrolo[1,5-a]pyrazine-Based Eis Inhibitors ():
- Example : Compound 1a* (IC50 = 0.064 µM against Eis).
- Key Features: A phenyl ring adjacent to the core and an acetophenone moiety drive binding via hydrophobic and π-π interactions. The target compound’s 3-fluorobenzylthio group may occupy similar hydrophobic pockets, though the absence of an acetophenone could reduce potency .
Functional Group and Linker Comparisons
Thioether vs. Ether Linkages
- Target Compound : The thioether (C-S-C) linkage at position 4 provides greater hydrophobicity and metabolic stability compared to oxygen-based linkers.
- Acalabrutinib (): Features an amide linker, enabling hydrogen bonding. The target compound’s thioether may prioritize hydrophobic interactions over hydrogen bonding .
Fluorine Substitution Patterns
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., 3-fluoro) enhance stability and influence binding pocket interactions, as seen in Eis inhibitors .
- Hydrophobicity : The 3-fluorobenzylthio group in the target compound may improve membrane permeability compared to polar substituents like methoxy .
Biological Activity
Overview
4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by its unique pyrazolo[1,5-a]pyrazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in critical biological pathways.
The primary mechanism of action for this compound involves its interaction with DprE1 (Decaprenylphosphoryl-β-D-ribose 2’-epimerase 1), an essential enzyme for the biosynthesis of mycobacterial cell wall components. This enzyme catalyzes the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-α-D-ribose, a crucial step in cell wall assembly, making it a significant target for antimicrobial drug development.
Biological Activity and Case Studies
Recent studies have highlighted the biological activity of this compound, particularly its inhibitory effects on various enzymes. For instance, the compound has been evaluated for its ability to inhibit tyrosinase activity, which is vital in melanin production. In a comparative study, derivatives of similar structures demonstrated varying degrees of inhibition against Agaricus bisporus tyrosinase (AbTYR), with some showing competitive inhibition at low micromolar concentrations .
Table 1: Inhibition Potency of Related Compounds
| Compound Name | IC50 (μM) | Type of Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| 4‐(4‐fluorobenzyl)piperazin‐1‐ylmethanone | 0.18 | Competitive |
| Kojic Acid | 17.76 | Reference |
Structure-Activity Relationship (SAR)
The presence of the 3-fluorobenzylthio group is critical for the compound's biological activity. This structural feature enhances the compound's chemical reactivity and may facilitate stronger binding interactions with target enzymes compared to other derivatives lacking this functional group. The unique arrangement allows for specific interactions that can modulate enzyme activity effectively.
Comparative Analysis with Similar Compounds
This compound can be compared to other pyrazole derivatives that share a similar core structure but differ in substituent groups. These comparisons reveal that variations in the substituent's electronic and steric properties significantly influence the compound's biological efficacy.
Table 2: Comparison with Similar Pyrazole Derivatives
| Compound Name | Core Structure Type | Notable Activity |
|---|---|---|
| Pyrazolo[3,4-b]pyridine derivatives | Pyrazole | Antimicrobial |
| Pyrrolopyrazine derivatives | Pyrazine | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
